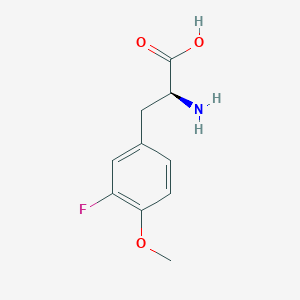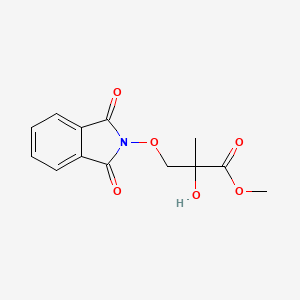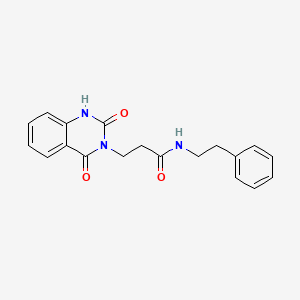![molecular formula C15H13N5S2 B2621397 N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380180-49-2](/img/structure/B2621397.png)
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound consists of a thieno[3,2-d]pyrimidine core, which is fused with a pyrazole and thiophene moiety, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides under basic conditions.
Introduction of Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between hydrazine derivatives and α,β-unsaturated ketones.
Attachment of Thiophene Group: The thiophene group can be attached via a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazole or thiophene derivatives.
Scientific Research Applications
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also share the thieno[3,2-d]pyrimidine core and have shown potential in various biological applications.
Uniqueness
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine is unique due to the combination of pyrazole, thiophene, and thieno[3,2-d]pyrimidine moieties in a single molecule. This unique structure provides a versatile platform for the development of new therapeutic agents with enhanced biological activities and selectivity .
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)thieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S2/c1-4-19-20(5-1)13(11-2-6-21-9-11)8-16-15-14-12(3-7-22-14)17-10-18-15/h1-7,9-10,13H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGBXRVIORSUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC2=NC=NC3=C2SC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![4-(2-Chloroacetyl)-7-fluorospiro[1H-quinoxaline-3,1'-cyclobutane]-2-one](/img/structure/B2621316.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2621318.png)



![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621329.png)
![1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2621330.png)
![Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2621331.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2621337.png)
